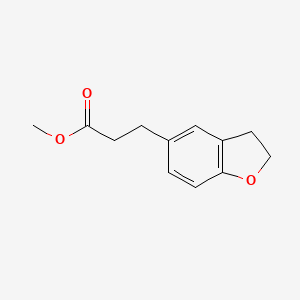
Chlorhydrate d'indolin-4-ol
Vue d'ensemble
Description
Indolin-4-ol hydrochloride is a heterocyclic organic compound that belongs to the family of indoles. It is also known as 2,3-dihydro-1H-indol-4-ol hydrochloride . The CAS Number is 1415334-16-5 .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond . Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position, more easily than the N atom .Physical and Chemical Properties Analysis
Indolin-4-ol hydrochloride has a molecular weight of 171.63 g/mol . It is a powder with a melting point of 168-170°C .Applications De Recherche Scientifique
Développement pharmaceutique
Les indolines, y compris des composés comme le chlorhydrate d'indolin-4-ol, sont de plus en plus étudiées pour leur potentiel pharmaceutique. Elles font partie de nouvelles structures de médicaments pour traiter les effets secondaires de la chimiothérapie et de la chirurgie du cancer .
Agents neuroprotecteurs
Des dérivés d'indoline ont été conçus et synthétisés en tant qu'agents neuroprotecteurs multifonctionnels pour lutter contre les accidents vasculaires cérébraux ischémiques. Ils présentent des effets protecteurs significatifs contre la mort cellulaire induite par le stress oxydatif .
Industrie des arômes et des parfums
Les indoles, étroitement liés aux indolines, sont appréciés pour leur application dans les arômes et les parfums, en particulier dans l'industrie alimentaire ou la parfumerie .
Applications antioxydantes
En accord avec leurs propriétés neuroprotectrices, les composés indoline présentent des capacités antioxydantes, qui sont cruciales pour protéger les cellules des dommages oxydatifs .
Molécules de signalisation
Les structures indoliques servent de molécules de signalisation entre les microbes et jouent un rôle dans la santé intestinale humaine, ce qui pourrait s'étendre aux dérivés d'indoline comme le This compound .
Thérapie contre le cancer
La présence structurelle de l'indoline dans de nombreux produits naturels suggère son utilité potentielle dans la construction de nouveaux agents thérapeutiques pour le traitement du cancer .
Mécanisme D'action
Target of Action
Indolin-4-Ol Hydrochloride, like other indoline derivatives, has been found to exhibit binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the central nervous system, particularly in synaptic plasticity and memory function.
Mode of Action
The compound interacts with its target, the NMDA-GluN2B receptors, leading to neuroprotective effects . This interaction can help to prevent neuronal damage, particularly in conditions such as ischemic stroke .
Biochemical Pathways
Indolin-4-Ol Hydrochloride affects the biochemical pathways related to oxidative stress and inflammation. It has shown significant protective effects against H2O2-induced death of RAW 264.7 cells . Furthermore, it can dose-dependently lower the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .
Result of Action
The molecular and cellular effects of Indolin-4-Ol Hydrochloride’s action include significant neuroprotective effects, particularly in the context of ischemic stroke . It can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in a middle cerebral artery occlusion (MCAO) rat model .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydro-1H-indol-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c10-8-3-1-2-7-6(8)4-5-9-7;/h1-3,9-10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGRKIYYLKCUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415334-16-5 | |
| Record name | 2,3-dihydro-1H-indol-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



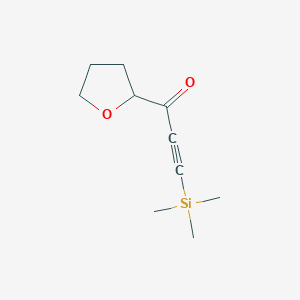
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1430705.png)
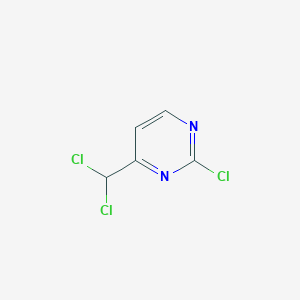
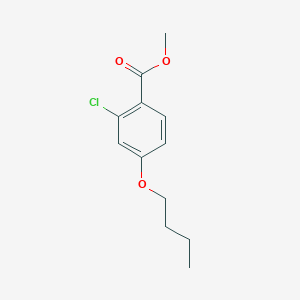
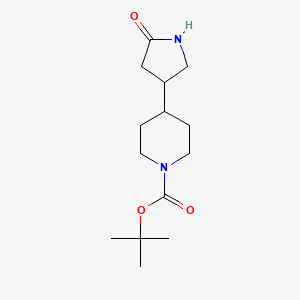
![methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate](/img/structure/B1430710.png)
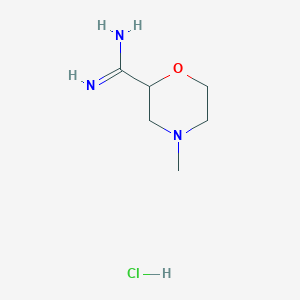
![2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine](/img/structure/B1430714.png)
![ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B1430717.png)

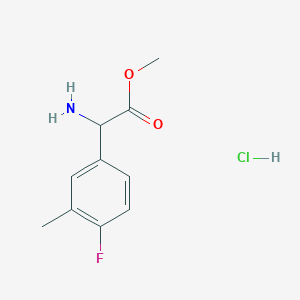
![(2,2-Difluoroethyl)(methyl)[2-(methylamino)ethyl]amine dihydrochloride](/img/structure/B1430722.png)
